4-(Benzylamino)phenyl thiocyanate
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Overview
Description
4-(Benzylamino)phenyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group R-S-C≡N, where the organic group is attached to sulfur. This compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to a thiocyanate group. The structure of this compound makes it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)phenyl thiocyanate can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of benzylamine with 4-bromophenyl thiocyanate. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the reaction of 4-aminophenyl thiocyanate with benzyl chloride in the presence of a base. This reaction also proceeds under similar conditions, with the base facilitating the nucleophilic attack of the amine on the benzyl chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)phenyl thiocyanate undergoes various chemical reactions, including:
Reduction: Reduction of the thiocyanate group can yield the corresponding thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.
Substitution: Alkyl halides, alkoxides, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylamino)phenyl thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzylamino)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in studying enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the benzylamino group.
Benzyl thiocyanate: Similar structure but lacks the phenyl ring attached to the thiocyanate group.
4-Aminophenyl thiocyanate: Similar structure but lacks the benzyl group.
Uniqueness
4-(Benzylamino)phenyl thiocyanate is unique due to the presence of both benzylamino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and scientific research .
Properties
CAS No. |
90297-47-5 |
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Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
[4-(benzylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C14H12N2S/c15-11-17-14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9,16H,10H2 |
InChI Key |
IAFBQNOFGIJFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)SC#N |
Origin of Product |
United States |
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